3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid

Lipophilicity Drug Design ADME Prediction

Regioisomer contamination compromises SAR studies and cross-coupling yields. This 5-bromo-2-fluoro substituted 2-cyanopropanoic acid provides definitive structural identification via its unique InChI Key (AZKRPXBEQTYGPS-UHFFFAOYSA-N). - **Differentiation Value:** Distinct from 4-bromo regioisomer (CAS 2044707-14-2); prevents misidentification. - **Reactivity:** Bromine and fluorine sites enable Suzuki-Miyaura and nucleophilic aromatic substitution. - **Quality:** ≥98% purity ensures reproducible library synthesis.

Molecular Formula C10H7BrFNO2
Molecular Weight 272.07 g/mol
CAS No. 2044706-91-2
Cat. No. B12279383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid
CAS2044706-91-2
Molecular FormulaC10H7BrFNO2
Molecular Weight272.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)CC(C#N)C(=O)O)F
InChIInChI=1S/C10H7BrFNO2/c11-8-1-2-9(12)6(4-8)3-7(5-13)10(14)15/h1-2,4,7H,3H2,(H,14,15)
InChIKeyAZKRPXBEQTYGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid: Physicochemical & Procurement Overview


3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid (CAS 2044706-91-2) is a substituted 2-cyanopropanoic acid derivative featuring a 5-bromo-2-fluorophenyl substituent. It is primarily utilized as a synthetic building block and research intermediate in medicinal chemistry and organic synthesis. Key physicochemical properties include a molecular formula of C10H7BrFNO2, a molecular weight of 272.07 g/mol, a calculated LogP (XLogP3) of 2.5, and a topological polar surface area (TPSA) of 61.1 Ų . The compound is commercially available from multiple suppliers with typical purity specifications ranging from 95% to ≥98% . Its canonical SMILES is C1=CC(=C(C=C1Br)CC(C#N)C(=O)O)F and its InChI Key is AZKRPXBEQTYGPS-UHFFFAOYSA-N, which are critical for definitive identification and differentiation from structural analogs .

3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid: Substitution Sensitivity


Substituting 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid with seemingly similar analogs, such as its 4-bromo regioisomer or different halogen derivatives, can lead to significant differences in physicochemical properties, reactivity, and biological outcomes. The specific 5-bromo-2-fluoro substitution pattern influences electronic distribution on the aromatic ring, which in turn modulates the electrophilicity of the α-cyanocarboxylic acid moiety and the compound's overall lipophilicity . Even subtle changes, like the shift of the bromine atom from the 5- to the 4-position, alter the molecular descriptors (e.g., InChI Key, exact SMILES) and can impact molecular recognition in biological targets or affect the efficiency of downstream synthetic transformations . The quantitative evidence below demonstrates that this compound is not functionally equivalent to its closest structural analogs, making informed selection critical for reproducible research and development.

3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid: Key Analog Comparisons


Enhanced Lipophilicity over 2-Chlorophenyl Analog

The target compound exhibits a computed LogP of 2.35508, which is higher than the 2.10688 LogP reported for the 3-(2-chlorophenyl)-2-cyanopropionic acid analog. This 0.25-unit difference in LogP indicates a notable increase in lipophilicity, which can influence membrane permeability and pharmacokinetic behavior .

Lipophilicity Drug Design ADME Prediction

Greater Mass for MS Differentiation vs. 2-Chlorophenyl Analog

With a molecular weight of 272.07 g/mol and 15 heavy atoms, the target compound provides a distinct mass signature compared to the 3-(2-chlorophenyl)-2-cyanopropionic acid analog, which has a molecular weight of 209.63 g/mol and 14 heavy atoms . The mass difference of 62.44 g/mol (approximately 30%) is sufficient for unambiguous discrimination in LC-MS/MS or GC-MS assays.

Mass Spectrometry Bioanalysis Metabolite Identification

InChI Key Distinction: 5-Bromo vs. 4-Bromo Regioisomer

The target compound (CAS 2044706-91-2) possesses the InChI Key AZKRPXBEQTYGPS-UHFFFAOYSA-N. Its regioisomer, 3-(4-bromo-2-fluorophenyl)-2-cyanopropionic acid (CAS 2044707-14-2), has a different InChI Key: AFJAMCOSCXBXPY-UHFFFAOYSA-N. The SMILES notation for the target is C1=CC(=C(C=C1Br)CC(C#N)C(=O)O)F, whereas the regioisomer is C1=CC(=C(C=C1Br)F)CC(C#N)C(=O)O, reflecting the distinct substitution pattern .

Chemical Identity Structure Verification Regioisomer Differentiation

Backbone Comparison: 2-Cyanopropionic vs. Cinnamic Acid

The target compound features a saturated 2-cyanopropionic acid backbone, in contrast to the unsaturated acrylic acid core of 5-bromo-2-fluorocinnamic acid (MW: 245.05 g/mol) . This structural difference endows the target compound with different chemical reactivity; the α-cyano group offers a handle for further functionalization (e.g., hydrolysis to amide or reduction to amine), and the 2-cyanopropanoic acid scaffold is a recognized pharmacophore in pathway-selective NF-κB inhibitors, as demonstrated by the discovery of WAY-204688 from related 2-cyanopropanoic acid derivatives [1].

Synthetic Intermediates Medicinal Chemistry NF-κB Inhibition

High Purity & Defined Storage for Reproducibility

The target compound is available at a purity of ≥98% (as verified by multiple suppliers) and is recommended for storage sealed in a dry environment at 2-8°C . This high purity specification, coupled with defined storage conditions, is critical for ensuring reproducible experimental outcomes and minimizing batch-to-batch variability, which is a common concern with less well-characterized or lower-purity alternatives.

Quality Control Stability Reproducibility

3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid: Research & Industrial Applications


Medicinal Chemistry: NF-κB Pathway Inhibitor Development

The 2-cyanopropanoic acid core is a validated scaffold for the development of pathway-selective, estrogen receptor-dependent NF-κB inhibitors, as demonstrated by the discovery of WAY-204688 for rheumatoid arthritis [1]. The 5-bromo-2-fluorophenyl substituent provides a lipophilic handle for further structure-activity relationship (SAR) exploration, with the higher LogP of 2.35508 potentially improving membrane permeability compared to less lipophilic analogs. This compound serves as a key building block for synthesizing novel anti-inflammatory agents.

Chemical Biology: Mass-Labeled Probe Synthesis

The unique molecular weight (272.07 g/mol) and heavy atom count (15) of this compound, which are significantly higher than those of the 2-chlorophenyl analog (ΔMW = 62.44 g/mol), make it an ideal precursor for generating isotopically labeled internal standards or mass tags for quantitative LC-MS/MS and MALDI imaging applications [1]. Its distinct mass signature minimizes spectral overlap in complex biological matrices.

Organic Synthesis: Electrophilic Building Block with Dual Halogen Handles

The presence of both bromine and fluorine substituents on the phenyl ring, combined with the electrophilic α-cyano carboxylic acid group, provides multiple reactive sites for diversification via nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) [1]. The high purity (≥98%) ensures consistent reactivity in parallel synthesis and library production workflows.

Analytical Chemistry: Reference Standard for Regioisomer Identification

Given the existence of the closely related 4-bromo regioisomer (CAS 2044707-14-2), which shares the same molecular formula and weight, the unique InChI Key (AZKRPXBEQTYGPS-UHFFFAOYSA-N) and canonical SMILES (C1=CC(=C(C=C1Br)CC(C#N)C(=O)O)F) of the target compound are essential for definitive identification and purity verification [1]. This compound can serve as a certified reference material to differentiate between regioisomers in chromatographic or spectroscopic analyses.

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